5-bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide
CAS No.: 1351604-87-9
Cat. No.: VC7165238
Molecular Formula: C19H15BrClNO2
Molecular Weight: 404.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351604-87-9 |
|---|---|
| Molecular Formula | C19H15BrClNO2 |
| Molecular Weight | 404.69 |
| IUPAC Name | 5-bromo-2-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide |
| Standard InChI | InChI=1S/C19H15BrClNO2/c20-13-8-9-17(21)16(10-13)19(24)22-11-18(23)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18,23H,11H2,(H,22,24) |
| Standard InChI Key | ACOJVJYQTWMVKK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=C(C=CC(=C3)Br)Cl)O |
Introduction
Chemical Identity and Structural Properties
5-Bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is a benzamide derivative featuring a naphthalene moiety and halogen substituents. Its molecular formula is , with a molecular weight of 404.69 g/mol. The compound’s IUPAC name reflects its substitution pattern: a bromine atom at the 5-position, a chlorine atom at the 2-position of the benzamide ring, and a hydroxyethyl group linked to a naphthalen-1-yl group via an amide bond.
Structural Features
The compound’s structure includes:
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A benzamide core with halogen substituents (Br, Cl) influencing electronic properties.
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A 2-hydroxyethyl group connected to a naphthalen-1-yl moiety, introducing steric bulk and potential π-π stacking interactions.
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An amide bond that may participate in hydrogen bonding with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1351604-87-9 |
| Molecular Formula | |
| Molecular Weight | 404.69 g/mol |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=C(C=CC(=C3)Br)Cl)O |
| InChI Key | ACOJVJYQTWMVKK-UHFFFAOYSA-N |
| Compound Class | Key Steps | Yield (%) |
|---|---|---|
| Indole-Piperazine Amides | Reductive amination, Pd-catalyzed coupling | 60–75 |
| Naphthalene-Benzamides | Acid chloride coupling, borane reduction | 45–55 |
Research Findings and Comparative Analysis
Limited direct data exist for this compound, but inferences can be drawn from analogs:
Receptor Binding Affinities
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Indole-acyl derivatives (e.g., 10i) show Ki values of 1.69 nM for D3 receptors .
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Benzofuran analogs exhibit reduced potency (Ki D3 = 5.23 nM), highlighting the importance of the naphthalene group .
Table 3: Binding Affinities of Selected Analogous Compounds
| Compound | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D3) |
|---|---|---|---|
| 10e | 51.2 | 0.550 | 93 |
| 10g (Indazole) | 28.0 | 2.83 | 9.9 |
| 10i (Benzo[b]thiazole) | 76.9 | 1.69 | 45.5 |
Functional Activity
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Compound (-)-10e demonstrated agonist activity in GTPγS assays, confirming D3 receptor selectivity .
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Hydroxyethyl substituents may enhance blood-brain barrier permeability, a critical factor for CNS-targeted therapeutics.
Challenges and Future Directions
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